

Application Notes and Protocols: N-Allyloxyphthalimide in Cross-Dehydrogenative C-O Coupling Reactions

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Compound of Interest

Compound Name: *N-Allyloxyphthalimide*

Cat. No.: *B1272531*

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These application notes provide a detailed overview and experimental protocols for the synthesis of **N-allyloxyphthalimides** via an electrochemically induced cross-dehydrogenative C-O coupling reaction. This method offers a direct approach to functionalize alkenes bearing allylic hydrogen atoms with the N-hydroxyphthalimide (NHPI) moiety, avoiding pre-functionalization of the starting materials.^{[1][2]}

Introduction

Cross-dehydrogenative coupling (CDC) reactions are powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds directly from C-H and X-H bonds (where X is a heteroatom).^{[1][2]} This approach is highly atom-economical and aligns with the principles of green chemistry by minimizing waste and avoiding the use of pre-functionalized substrates often required in traditional cross-coupling reactions.^{[1][2]}

The electrochemical synthesis of **N-allyloxyphthalimides** represents a significant advancement in CDC reactions.^{[1][2]} It utilizes an electrochemical setup to generate the key phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI).^{[1][2]} This radical then acts as a hydrogen atom transfer (HAT) mediator, abstracting an allylic hydrogen from an alkene to form a stabilized allylic radical.^{[1][2]} Subsequent radical-radical recombination yields

the desired **N-allyloxyphthalimide** product.^{[1][2]} This method has been shown to be effective for a range of cyclic and acyclic alkenes, providing moderate to good yields.^{[1][2]}

Data Presentation

The following table summarizes the substrate scope for the electrochemical cross-dehydrogenative C-O coupling of various alkenes with N-hydroxyphthalimide. The reactions were carried out under optimized electrochemical conditions.

Table 1: Substrate Scope of Electrochemically Induced Allylic C-O Coupling of Alkenes with N-Hydroxyphthalimide^[1]

Entry	Alkene Substrate	Product	Yield (%)
1	Cyclohexene	2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione	70
2	Cyclooctene	2-((Z)-Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione	68
3	Hex-1-ene	2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione & 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione	79 (total)
4	Safrole	2-((E)-3-(benzo[d][1,3]dioxol-5-yl)allyloxy)isoindoline-1,3-dione	76
5	Allylbenzene	2-((E)-3-Phenylallyloxy)isoindoline-1,3-dione	54
6	2,3-Dimethylbut-2-ene	2-((2,3-Dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione & 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione	53 (total)

Experimental Protocols

Materials and Equipment:

- N-Hydroxyphthalimide (NHPI)
- Alkene substrates

- Pyridine
- Pyridinium perchlorate ([PyH]ClO₄)
- Acetonitrile (CH₃CN), distilled over P₂O₅
- Dichloromethane (DCM), distilled over K₂CO₃
- Petroleum ether (PE), 40–60 °C, distilled over K₂CO₃
- Undivided 10 mL electrochemical cell
- Carbon felt anode (10 mm x 30 mm x 3 mm)
- Platinum wire cathode
- DC-regulated power supply
- Magnetic stirrer
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography (0.060–0.200 mm, 60 Å)

General Procedure for Electrochemical Synthesis of **N-Allyloxyphthalimides**:[\[1\]](#)

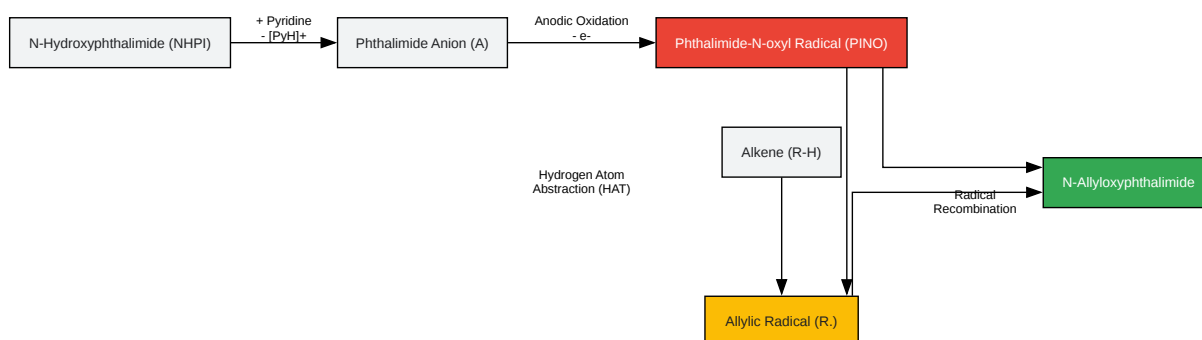
- Cell Assembly: An undivided 10 mL electrochemical cell is equipped with a carbon felt anode and a platinum wire cathode. The electrodes are connected to a DC-regulated power supply.
- Reaction Mixture Preparation: To the electrochemical cell, add the alkene (1.5 mmol, 3.0 equiv), N-hydroxyphthalimide (0.5 mmol, 1.0 equiv, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate (0.5 mmol, 90 mg).
- Electrolysis: Add 10.0 mL of acetonitrile to the cell. The reaction mixture is electrolyzed under a constant current of 50 mA at 25 °C with magnetic stirring. The total charge passed is 2.2 F/mol relative to N-hydroxyphthalimide.

- **Workup:** Upon completion of the electrolysis, the electrodes are washed with dichloromethane (2 x 20 mL). The organic phases are combined and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., DCM or a mixture of DCM/PE) to afford the pure **N-allyloxyphthalimide** product.
- **Characterization:** The structure and purity of the isolated products are confirmed by NMR spectroscopy (^1H and ^{13}C) and high-resolution mass spectrometry (HRMS).

Visualizations

Reaction Mechanism

The proposed mechanism for the electrochemically induced cross-dehydrogenative C-O coupling involves the initial generation of the phthalimide-N-oxyl (PINO) radical, which then participates in a hydrogen atom abstraction and subsequent radical recombination.

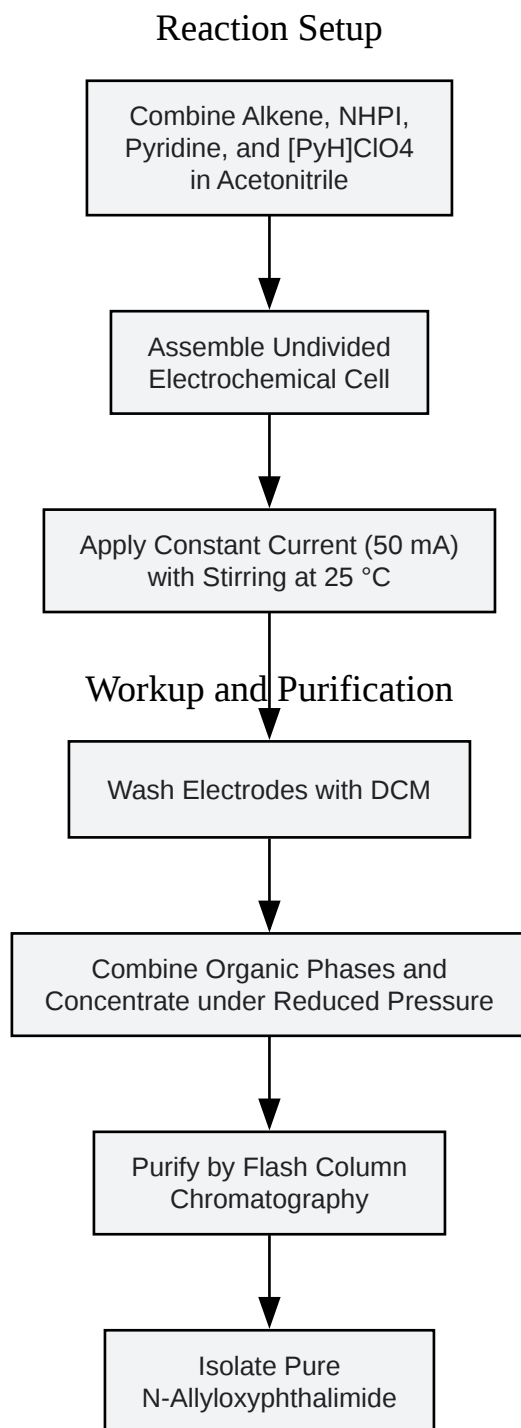


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Caption: Proposed mechanism for the electrochemical C-O coupling.

Experimental Workflow

The general workflow for the synthesis and isolation of **N-allyloxyphthalimides** is a straightforward process involving electrochemical reaction followed by standard purification techniques.



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Caption: General experimental workflow for the synthesis.

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References

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